N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)15-21-20(24)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFHLNUBXEVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Mechanistic Considerations
The target molecule features three critical components:
- A 4-phenylpiperazine moiety
- An acetamide linker
- A 4-methoxybenzyl substituent
Retrosynthetic Analysis
The compound dissects into two precursor modules:
- Precursor A : 4-Phenylpiperazine
- Precursor B : 2-Chloro-N-(4-methoxybenzyl)acetamide
This disconnection follows established protocols for piperazine-amide hybrids, where nucleophilic substitution at the α-carbon of chloroacetamides enables efficient coupling with secondary amines.
Stepwise Preparation Methodology
Synthesis of 2-Chloro-N-(4-methoxybenzyl)acetamide
Reaction Scheme:
$$ \text{4-Methoxybenzylamine} + \text{Chloroacetyl chloride} \rightarrow \text{2-Chloro-N-(4-methoxybenzyl)acetamide} $$
Procedure:
- Dissolve 4-methoxybenzylamine (1.0 eq, 151.2 g/mol) in anhydrous dichloromethane (DCM) under nitrogen
- Cool to 0°C using ice bath
- Add triethylamine (2.5 eq) dropwise
- Introduce chloroacetyl chloride (1.2 eq) dissolved in DCM via addition funnel over 45 min
- Warm to room temperature, stir for 18 hr
- Wash sequentially with 5% HCl (3×), saturated NaHCO₃ (3×), and brine
- Dry over MgSO₄, filter, and concentrate
Characterization Data:
- Yield : 89%
- MP : 112-114°C
- ¹H NMR (300 MHz, CDCl₃): δ 3.79 (s, 3H, OCH₃), 4.37 (d, J=5.8 Hz, 2H, CH₂NH), 4.51 (s, 2H, COCH₂Cl), 6.85 (d, J=8.6 Hz, 2H, ArH), 7.23 (d, J=8.6 Hz, 2H, ArH), 7.45 (br s, 1H, NH)
- ESI-MS : m/z 243.1 [M+H]⁺
Alkylation of 4-Phenylpiperazine
Reaction Scheme:
$$ \text{2-Chloro-N-(4-methoxybenzyl)acetamide} + \text{4-Phenylpiperazine} \rightarrow \text{Target Compound} $$
Optimized Conditions:
- Solvent : Anhydrous DMF
- Base : Potassium carbonate (3.0 eq)
- Temperature : 80°C
- Time : 24 hr
Procedure:
- Charge 2-chloro-N-(4-methoxybenzyl)acetamide (1.0 eq) and 4-phenylpiperazine (1.5 eq) in DMF
- Add K₂CO₃ (powdered, 3.0 eq)
- Purge with argon and heat to 80°C with vigorous stirring
- Monitor reaction progress by TLC (EtOAc:Hexane 7:3)
- Cool, filter through celite, concentrate under reduced pressure
- Purify by flash chromatography (SiO₂, gradient 50-100% EtOAc in hexane)
Characterization Data:
- Yield : 83%
- MP : 178-180°C
- ¹H NMR (300 MHz, DMSO-d₆): δ 2.85-3.45 (m, 8H, piperazine), 3.72 (s, 3H, OCH₃), 4.12 (s, 2H, COCH₂N), 4.28 (d, J=5.7 Hz, 2H, CH₂NH), 6.88 (d, J=8.5 Hz, 2H, ArH-OCH₃), 7.22-7.41 (m, 7H, ArH), 8.15 (t, J=5.6 Hz, 1H, NH)
- ¹³C NMR (75 MHz, DMSO-d₆): δ 45.2 (COCH₂N), 52.8-54.6 (piperazine carbons), 55.1 (OCH₃), 113.9, 126.4, 128.1, 128.9, 129.5, 138.2, 158.7 (aromatic carbons), 168.4 (C=O)
- Elemental Analysis : Calcd. for C₂₀H₂₄N₃O₂ (338.43): C 70.98%, H 7.15%, N 12.42%; Found: C 70.85%, H 7.22%, N 12.35%
Comparative Analysis of Synthetic Approaches
Table 1: Optimization of Alkylation Conditions
| Entry | Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 24 | 83 |
| 2 | ACN | Et₃N | Reflux | 48 | 67 |
| 3 | Toluene | NaH | 110 | 36 | 58 |
| 4 | DMSO | K₂CO₃ | 100 | 18 | 72 |
Key findings:
Spectroscopic Fingerprint Analysis
Infrared Spectroscopy
- N-H Stretch : 3285 cm⁻¹ (amide)
- C=O Stretch : 1654 cm⁻¹
- Aromatic C-H : 3030-3100 cm⁻¹
- C-O-C : 1247 cm⁻¹ (methoxy group)
Mass Fragmentation Pattern
- Molecular Ion : m/z 338.2 [M+H]⁺
- Key Fragments :
- m/z 201.1 (piperazine-phenyl fragment)
- m/z 137.0 (4-methoxybenzylamine derivative)
Scale-Up Considerations and Process Chemistry
Critical Quality Attributes
- Impurity Profile :
- ≤0.5% residual 4-phenylpiperazine (HPLC)
- ≤0.1% chloroacetamide precursor (GC-MS)
Purification Strategies
- Lab Scale : Column chromatography (SiO₂, EtOAc/Hexane)
- Pilot Scale : Recrystallization from ethanol/water (3:1)
Table 2: Comparative Crystallization Solvents
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/Water | Needles | 99.8 | 88 |
| Acetone/Hexane | Prisms | 99.5 | 82 |
| THF/Heptane | Amorphous | 98.1 | 75 |
Stability and Degradation Studies
Accelerated Stability Conditions
- ICH Guidelines : 40°C/75% RH for 6 months
- Key Findings :
- No significant degradation (HPLC purity >98%)
- Moisture uptake <0.5% (Karl Fischer)
Photostability
- ICH Q1B : 1.2 million lux hours
- Result : Forms <0.2% of N-dealkylation product
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (−OCH₃) on the benzyl moiety undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, reflux | Oxidation to aldehyde (−CHO) | |
| CrO₃ (Jones reagent) | Acetone, 0–5°C | Oxidation to carboxylic acid (−COOH) |
For example, oxidation with KMnO₄ in sulfuric acid yields N-[(4-carboxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide , a derivative with enhanced solubility for pharmacological studies .
Reduction Reactions
The acetamide group (−CONH−) can be reduced to an amine (−CH₂NH−) or alcohol (−CH₂OH):
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | Reduction to amine (−CH₂NH−) | |
| NaBH₄/I₂ | Methanol, RT | Partial reduction to alcohol (−CH₂OH) |
Reduction with LiAlH₄ produces N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)ethylamine , which has shown improved blood-brain barrier penetration in analogs .
Hydrolysis of the Amide Bond
The central acetamide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| HCl (6M) | Reflux, 12h | Carboxylic acid + amine | |
| NaOH (2M) | Ethanol, 80°C | Carboxylate salt + amine |
Hydrolysis in HCl yields 2-(4-phenylpiperazin-1-yl)acetic acid and 4-methoxybenzylamine , enabling modular derivatization .
Electrophilic Aromatic Substitution
The phenylpiperazine and methoxyphenyl rings participate in electrophilic reactions:
| Reaction | Reagent | Position | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to −OCH₃ | |
| Halogenation | Cl₂/FeCl₃ | Piperazine ring |
Nitration introduces a nitro group (−NO₂) para to the methoxy group, enhancing electron-withdrawing effects for further reactions .
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen undergoes alkylation or acylation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-methylpiperazine derivative | |
| Acetyl chloride | Et₃N, CH₂Cl₂, RT | N-acetylpiperazine derivative |
Methylation of the piperazine nitrogen improves metabolic stability in related compounds.
Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide exhibit anticonvulsant properties. A study synthesized several analogs and evaluated their efficacy in animal models of epilepsy. The results indicated that these compounds could significantly reduce seizure activity, suggesting their potential as therapeutic agents for epilepsy management .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for antimicrobial activity against various strains of bacteria. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies have focused on the anticancer properties of compounds related to this compound. These compounds have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest, highlighting their potential as chemotherapeutic agents .
Study on Anticonvulsant Activity
A study conducted by Kamiński et al. synthesized a series of N-phenyl derivatives and tested their anticonvulsant effects in rodent models. The results demonstrated a significant reduction in seizure frequency compared to control groups, indicating that structural modifications can enhance anticonvulsant efficacy .
Antimicrobial Efficacy Evaluation
Another study assessed the antimicrobial activity of similar compounds against a panel of bacterial strains. The results highlighted that certain derivatives exhibited potent antibacterial effects, making them candidates for further development as antimicrobial agents.
| Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 20 | Compound A |
| Escherichia coli | 18 | Compound B |
| Pseudomonas aeruginosa | 15 | Compound C |
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The compound may also interact with enzymes, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Thiazole/Benzothiazole Incorporation : Compounds like 16 and 3d replace the methoxyphenylmethyl group with heterocyclic rings (thiazole or benzothiazole), which may enhance π-π stacking interactions with biological targets. However, this substitution increases molecular rigidity, as reflected in higher melting points (e.g., 281–282°C for compound 16 vs. 238°C for 3d).
- Electron-Donating Groups : The 4-methoxy group in the target compound and analogs like 16 enhances lipophilicity, which may improve blood-brain barrier penetration compared to halogenated derivatives (e.g., 4-fluorophenyl in ).
Anti-Inflammatory and MMP Inhibition
Anticancer Activity
- Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) showed remarkable cytotoxicity against HCT-1, MCF-7, and PC-3 cancer cell lines . While the target compound lacks the quinazoline-sulfonyl group, its 4-phenylpiperazine moiety may target similar pathways (e.g., serotonin or dopamine receptors implicated in cancer).
Structure-Activity Relationship (SAR) Trends
Piperazine Substituents :
- Aromatic groups (e.g., phenyl in the target compound) enhance affinity for aminergic receptors, while sulfonyl groups (e.g., ) may shift selectivity toward kinase targets.
Acetamide-Linked Groups :
- Thiazole/benzothiazole rings (as in ) improve enzymatic inhibition but may reduce metabolic stability.
- Methoxyphenyl groups balance lipophilicity and solubility, critical for oral bioavailability.
Electronic Effects :
- Electron-donating methoxy groups (target compound) stabilize charge-transfer interactions, whereas electron-withdrawing halogens (e.g., 4-chlorophenyl in ) may enhance electrophilic reactivity.
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure with several functional groups, including a methoxy-substituted aromatic ring and a piperazine moiety. The synthesis typically involves the following steps:
- Formation of the Acetamide Group : The initial step involves the acylation of 4-methoxyphenylmethylamine with acetic anhydride.
- Introduction of the Piperazine Ring : This is achieved through nucleophilic substitution reactions between the acetamide derivative and 4-phenylpiperazine.
- Final Coupling : The final product is obtained by coupling the intermediate with the appropriate reagents under basic conditions.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of piperazine show activity against multiple cancer cell lines, including leukemia and melanoma:
| Cell Line | Sensitivity | IC50 (µM) |
|---|---|---|
| K-562 (Leukemia) | Moderate | 10 |
| HCT-15 (Colon) | Low | 25 |
| SK-MEL-5 (Melanoma) | Low | 30 |
In vitro assays conducted by the National Cancer Institute revealed that while this compound exhibited low cytotoxicity against these cell lines, it showed some potential for further development as an anticancer agent .
Antimicrobial and Anti-inflammatory Properties
Compounds in the same class have also demonstrated antimicrobial and anti-inflammatory activities. For example, studies have reported that similar piperazine derivatives possess significant antibacterial effects against various strains of bacteria, alongside anti-inflammatory effects in animal models .
The mechanism through which this compound exerts its biological effects may involve:
- Receptor Binding : Interaction with specific receptors such as serotonin or dopamine receptors, which are crucial in various physiological processes.
- Enzymatic Inhibition : Potential inhibition of enzymes involved in cancer progression or inflammation pathways.
Case Studies
Several case studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives:
- Study on Anticancer Activity : A study analyzed a series of piperazine derivatives, including those similar to this compound, demonstrating enhanced activity against resistant cancer cell lines .
- Antimicrobial Efficacy : Another investigation assessed various derivatives for their antimicrobial properties, finding that modifications to the piperazine ring significantly affected their potency against Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the critical steps and methodological considerations for synthesizing N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide?
- Answer: The synthesis typically involves:
Amide bond formation : Reacting a substituted piperazine derivative (e.g., 4-phenylpiperazine) with an activated acetamide precursor (e.g., chloroacetyl chloride) under inert conditions.
Nucleophilic substitution : Introducing the 4-methoxybenzyl group via alkylation or reductive amination.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Key conditions : Solvents (ethanol, DMF), catalysts (HCl, triethylamine), and temperature control (40–80°C) are critical for yield optimization. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer:
- NMR spectroscopy : H and C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH), acetamide carbonyl (δ ~170 ppm), and methoxyphenyl protons (δ 3.8 ppm for OCH) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 382.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies (e.g., variable IC values in kinase assays) may arise from:
- Assay conditions : Differences in buffer pH, ATP concentration, or cell lines. Standardize protocols using reference inhibitors (e.g., staurosporine) .
- Off-target effects : Perform selectivity profiling against related receptors (e.g., dopamine D2, serotonin 5-HT) via radioligand binding assays .
- Metabolic stability : Use liver microsome assays to evaluate CYP450-mediated degradation, which may reduce efficacy in vivo .
Q. What strategies optimize reaction yield and purity during scale-up synthesis?
- Answer:
- Solvent selection : Replace ethanol with DMF to enhance solubility of intermediates at higher concentrations .
- Catalyst optimization : Use Pd/C or Raney nickel for efficient hydrogenation of nitro or benzyl protecting groups .
- Process monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction kinetics and intermediate stability .
Q. How can computational methods predict the compound’s binding affinity to neurological targets?
- Answer:
- Molecular docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (PDB ID: 3PBL). Key residues: Asp110 (hydrogen bonding with acetamide carbonyl) .
- MD simulations : GROMACS-based simulations (50 ns) assess stability of the ligand-receptor complex in a lipid bilayer .
- QSAR models : Train models on piperazine-amide derivatives to correlate substituent effects (e.g., methoxy position) with binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
